molecular formula C13H16O4 B11870145 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B11870145
M. Wt: 236.26 g/mol
InChI Key: NBERTOIDHJHJEV-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one: is an organic compound characterized by its naphthalene core structure substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with a naphthalene derivative.

    Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the naphthalene ring.

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.

    Cyclization: Formation of the ketone group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction to fully saturated naphthalene derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the methoxy or ketone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors to modulate signaling pathways.

    DNA Interaction: Intercalation or binding to DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5,6,7-Trimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully saturated naphthalene ring.

    5,6,7-Trimethoxy-2-naphthol: Similar structure with a hydroxyl group instead of a ketone.

    5,6,7-Trimethoxy-2-naphthoic acid: Similar structure with a carboxylic acid group instead of a ketone.

Uniqueness

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

5,6,7-trimethoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C13H16O4/c1-15-11-7-8-6-9(14)4-5-10(8)12(16-2)13(11)17-3/h7H,4-6H2,1-3H3

InChI Key

NBERTOIDHJHJEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCC(=O)CC2=C1)OC)OC

Origin of Product

United States

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